N-(2-chlorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
N-(2-Chlorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core fused with a piperidine ring and a 2-chlorophenylacetamide substituent. This compound is synthesized via alkylation of thiopyrimidine intermediates with chloroacetamide derivatives, a method well-documented for analogous structures . Its structural complexity and functional group diversity make it a candidate for drug discovery, particularly in targeting enzymes or receptors requiring heteroaromatic recognition.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5OS2/c19-12-6-2-3-7-13(12)22-14(25)10-26-17-15-16(20-11-21-17)23-18(27-15)24-8-4-1-5-9-24/h2-3,6-7,11H,1,4-5,8-10H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNSEFLZZFDCEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=NC=N3)SCC(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications. This article provides a detailed examination of its biological activities, including its synthesis, mechanisms of action, and efficacy against various biological targets.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 386.9 g/mol. The compound features a thiazole-pyrimidine core linked to a piperidine moiety, which is critical for its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
-
Antimicrobial Activity
- Preliminary studies indicate that compounds with similar thiazole and piperidine structures exhibit significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli .
- The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
- Anticancer Properties
- Enzyme Inhibition
Synthesis and Evaluation
A series of thiazole derivatives were synthesized and evaluated for their biological activity. In one study, a compound with similar structural features showed promising results in inhibiting Mycobacterium tuberculosis and exhibited low cytotoxicity towards mammalian cells .
Antimicrobial Efficacy
In vitro studies demonstrated that the compound exhibited moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged significantly depending on the bacterial strain tested. For example:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Bacillus subtilis | 20 |
These findings suggest that modifications in the thiazole or piperidine moieties could enhance the antimicrobial potency .
The proposed mechanism by which this compound exerts its effects includes:
- Inhibition of DNA Synthesis : The thiazole-pyrimidine core may interfere with nucleic acid synthesis in bacterial cells.
- Enzyme Interaction : Binding affinity studies indicate that the compound can effectively interact with target enzymes, altering their activity and leading to cellular dysfunction.
Scientific Research Applications
Biological Activities
N-(2-chlorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide exhibits a range of biological activities:
Anticancer Activity
Research indicates that derivatives of this compound show promising anticancer properties. For instance, studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The thiazole and pyrimidine components are thought to contribute to this antimicrobial action due to their ability to interfere with microbial metabolic pathways .
Case Studies
Several studies have documented the effectiveness of this compound:
Comparison with Similar Compounds
Core Heterocycle Variations
- Thiazolo[4,5-d]pyrimidine vs. Thiazolo[4,5-d]pyridazin-4-one: The target compound’s pyrimidine core (unsaturated six-membered ring) contrasts with the pyridazinone core in ’s analog, which introduces a ketone group at the 4-position.
- Thiadiazole vs. Thiazolo-pyrimidine : The thiadiazole core in ’s compound lacks fused aromaticity, resulting in reduced planar rigidity. This may decrease target affinity but improve solubility .
Substituent Effects
- Chlorophenyl vs. Dimethylphenyl : The 2-chlorophenyl group in the target compound enhances electrophilicity compared to the electron-donating methyl groups in F813-0944 . This could increase reactivity in nucleophilic environments, such as enzyme active sites.
- Piperidin-1-yl vs.
Research Implications
- Biological Activity : The target compound’s chlorine atom may enhance cytotoxicity or receptor affinity compared to methyl-substituted analogs, as seen in halogen-bonding interactions with biomolecules .
- Drug-Likeness : The dimethylphenyl analog (F813-0944) has higher molecular weight (437.55 vs. 432.96) and lipophilicity, which could improve blood-brain barrier penetration but increase metabolic degradation risk .
- Therapeutic Potential: The pyridazinone derivative () with a thiophene group shows promise in antiviral research due to thiophene’s known role in inhibiting viral proteases .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-(2-chlorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide?
- Methodology : The synthesis typically involves coupling 2-chlorophenyl carbamic chloride with thiol-containing heterocyclic intermediates. Key steps include:
- Thiol activation : Use NaH or K2CO3 in anhydrous DMF to deprotonate the thiol group for nucleophilic substitution .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/dioxane) improves yield and purity .
- Yield optimization : Adjust reaction time (30–60 min under reflux) and molar ratios (1:1.2 for thiol:chloroacetamide) to minimize side products .
Q. How should researchers characterize the structural integrity of this compound?
- Analytical workflow :
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELX programs (e.g., SHELXL for refinement) .
- NMR spectroscopy : Analyze <sup>1</sup>H and <sup>13</sup>C spectra for thioether (–S–) linkage confirmation (~3.5–4.0 ppm for –CH2S–) and piperidinyl proton environments .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 463.08) .
Q. What solvent systems are recommended for solubility and stability studies?
- Experimental design :
- Solubility screening : Test in DMSO (primary stock), ethanol, and aqueous buffers (pH 4–9).
- Stability assays : Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) under accelerated conditions (40°C, 75% RH for 4 weeks) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the thiazolo[4,5-d]pyrimidine core?
- SAR strategy :
- Core modifications : Substitute piperidin-1-yl with morpholino or pyrrolidinyl groups to assess steric/electronic effects on bioactivity .
- Thioether replacement : Replace –S– with –O– or –NH– to evaluate metabolic stability .
- Assays : Use kinase inhibition panels (e.g., EGFR, VEGFR) and cytotoxicity assays (MTT on HeLa or MCF-7 cells) to link structural changes to activity .
Q. What computational approaches resolve contradictions in predicted vs. observed binding affinities?
- Methodology :
- Docking simulations : Use AutoDock Vina with crystal structures (PDB) to model interactions with target proteins.
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess conformational stability of the thiazolo-pyrimidine scaffold .
- MESP analysis : Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing reactivity .
Q. How do researchers address discrepancies between in vitro and in vivo efficacy data?
- Troubleshooting framework :
- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models.
- Metabolite identification : Use HR-MS/MS to detect oxidative metabolites (e.g., sulfoxide formation at the thioether group) .
- CYP inhibition assays : Test against CYP3A4 and CYP2D6 to identify metabolic liabilities .
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
- Crystallization protocol :
- Solvent selection : Use slow evaporation in ethanol/water (7:3 v/v) at 4°C to promote single-crystal growth .
- Data collection : Resolve disorder in the piperidinyl ring by refining anisotropic displacement parameters in SHELXL .
- Twinned crystals : Apply the TwinRotMat algorithm in PLATON to deconvolute overlapping reflections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
